molecular formula C26H26N2O5S B1241603 Tinopal AN CAS No. 24260-77-3

Tinopal AN

Cat. No.: B1241603
CAS No.: 24260-77-3
M. Wt: 478.6 g/mol
InChI Key: ZFKMEDBFWMMKSI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinopal AN is a compound identified in Uvitex AN, functioning as a novel inhibitor of NADH dehydrogenase in Paracoccus denitrificans. It suppresses aerobic respiration by targeting the NADH dehydrogenase complex, a critical component of the electron transport chain . Unlike traditional inhibitors like rotenone, this compound exhibits distinct mechanisms by acting at a different site on the enzyme, avoiding interference with the iron-sulfur center N-2 . Beyond biochemical applications, this compound is utilized as a fluorescent tracer in hydrological studies due to its detectability at low concentrations (parts per billion) . Its environmental and biological impacts are also documented, including delayed insect development and altered sex ratios in larvae exposed to Tinopal-containing diets .

Properties

CAS No.

24260-77-3

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

(2E)-2-[(3,5-dimethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-3,5-dimethyl-1,3-benzoxazole;4-methylbenzenesulfonate

InChI

InChI=1S/C19H19N2O2.C7H8O3S/c1-12-5-7-16-14(9-12)20(3)18(22-16)11-19-21(4)15-10-13(2)6-8-17(15)23-19;1-6-2-4-7(5-3-6)11(8,9)10/h5-11H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ZFKMEDBFWMMKSI-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)OC(=CC3=[N+](C4=C(O3)C=CC(=C4)C)C)N2C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)O/C(=C/C3=[N+](C4=C(O3)C=CC(=C4)C)C)/N2C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)OC(=CC3=[N+](C4=C(O3)C=CC(=C4)C)C)N2C

Other CAS No.

24260-77-3

Synonyms

Tinopal AN
Uvitex AN

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Tinopal compounds, including derivatives like Tinopal 5BM, undergo oxidation when exposed to strong oxidizing agents such as hydrogen peroxide (H2O2H_2O_2) or potassium permanganate (KMnO4KMnO_4). This reaction typically degrades the conjugated double-bond system critical for fluorescence, resulting in sulfonic acid derivatives or quinone-like structures .

Reaction ConditionsMajor ProductsImpact on Fluorescence
H2O2H_2O_2 (acidic, 25°C)Sulfonated quinonesComplete loss of optical activity
KMnO4KMnO_4 (neutral, 50°C)Benzenesulfonic acid derivativesPartial quenching

Substitution Reactions

The triazine rings in Tinopal derivatives participate in nucleophilic substitution reactions. For example:

  • Aminolysis : Reaction with amines (e.g., aniline) replaces chlorine atoms on cyanuric chloride intermediates during synthesis .

  • Alkoxylation : Methanol or ethanol under basic conditions substitutes hydroxyl groups, altering solubility and thermal stability .

Reduction Reactions

Reduction of Tinopal compounds is less common but can occur under strongly basic conditions with agents like sodium borohydride (NaBH4NaBH_4). This reduces the central stilbene double bond, disrupting fluorescence .

ReagentConditionsOutcome
NaBH4NaBH_4Ethanol, 60°CSaturation of double bond, loss of conjugation

Environmental and Photochemical Reactivity

  • UV Exposure : Prolonged UV irradiation induces cis-trans isomerization in the stilbene backbone, reducing brightness efficiency .

  • Hydrolysis : Under acidic or alkaline conditions, sulfonate groups hydrolyze, forming insoluble precipitates .

Stability in Formulations

Tinopal CBS-X and similar compounds exhibit:

  • Thermal stability up to 290°C before decomposition .

  • Compatibility issues with strong acids/bases, leading to precipitation or loss of function .

Industrial and Biological Interactions

  • Textile Detergents : Tinopal derivatives form complexes with cellulose, enhancing brightness via UV fluorescence3. Excess amounts (>0.2%) cause whitening residue on fabrics3.

  • Biological Systems : Inhibit chitin synthesis in fungi, increasing midgut permeability to baculoviruses .

Analytical Detection Methods

  • HPLC-Fluorescence : Quantifies Tinopal CBS-X in rice products (LOQ: 1.5 µg/kg) .

  • LC-MS/MS : Confirms identity via fragmentation patterns .

Comparison with Similar Compounds

Tinopal AN vs. Rotenone

Mechanistic Differences :

  • This compound: Inhibits NADH dehydrogenase without affecting the iron-sulfur center N-2.
  • Rotenone: A classical inhibitor targeting the iron-sulfur center N-2 at 50 pM, causing immediate growth arrest .

Sensitivity Profiles :

  • Rotenone-sensitive cells show reduced sensitivity to this compound, while rotenone-insensitive cells exhibit heightened susceptibility to this compound, suggesting divergent binding sites .
Parameter This compound Rotenone
Target Site Non-N-2 region Iron-sulfur center N-2
Effective Concentration 25 pM 50 pM
Growth Inhibition Delayed, non-reversible Immediate, irreversible
Key Reference

This compound vs. Tinopal UNPA-GX

Functional Contrast :

  • This compound: Primarily a respiratory inhibitor with fluorescent tracer applications .
  • Tinopal UNPA-GX: An optical brightener used to enhance fungal pathogenicity and UV tolerance in bio-pesticides. At 1–10 g L⁻¹, it improves Beauveria bassiana spore survival under UV exposure but reduces insect growth rates by 30% in diets .

This compound vs. Tinopal SWN

Application Context :

  • This compound: Used in biochemical and environmental tracing .
  • Tinopal SWN: A surrogate chemical in occupational exposure studies. Analyzed via HPLC with fluorescence detection, it is applied in liquid or powder formulations to simulate workplace dermal exposure .
Parameter This compound Tinopal SWN
Analytical Method Fluorometry (ppb detection) HPLC with fluorescence detector
Industry Relevance Environmental/biological Occupational safety testing
Key Reference

This compound vs. Tinopal SFP and CBS-X

Structural and Functional Diversity :

  • Tinopal SFP: A hexasodium salt (CAS 41098-56-0) used in photographic developers for anti-stain properties and whitening effects. Water-soluble and effective in coatings .
  • Tinopal CBS-X: A distyryl biphenyl derivative in laundry detergents for whitening .
  • This compound: Distinct in function (enzyme inhibition) and structure compared to these optically focused variants.
Parameter This compound Tinopal SFP Tinopal CBS-X
Chemical Class Not specified Hexasodium salt Distyryl biphenyl derivative
Key Application Respiration inhibition Photographic developers Laundry whitening
Solubility Water-soluble (tracer use) Excellent water solubility Granular form
Key Reference

Q & A

Q. What are the key physicochemical properties of Tinopal AN, and how do they influence its application in experimental polymer or coating systems?

this compound (or similar variants like OB CO) exhibits a melting point range of 196–203°C and a density of 1.26 g/cm³ at 20°C, making it thermally stable for applications in coatings and adhesives. Its solubility varies significantly across solvents: 0.5 g/100g in ethyl acetate, 14 g/100g in chloroform, and negligible solubility in water (0.001 g/100g). These properties necessitate solvent compatibility testing during formulation design. For laboratory use, pre-dissolving this compound in chloroform or other compatible solvents is recommended to ensure homogeneous dispersion in resin matrices .

Q. How can researchers determine the optimal concentration of this compound for achieving desired fluorescence in polymer-based materials?

The recommended concentration range is 0.01–0.1% (w/w), depending on the substrate and desired whitening effect. Researchers should conduct pilot trials using UV-Vis spectroscopy to quantify fluorescence intensity (excitation at 350–370 nm, emission at 430–460 nm). Parallel control experiments without this compound are critical to isolate its contribution from background fluorescence in resins or additives .

Advanced Research Questions

Q. What experimental methodologies are suitable for analyzing this compound’s interaction with UV absorbers in coating formulations?

UV absorbers with absorption spectra overlapping this compound’s excitation range (near UV-A) may quench fluorescence. To test compatibility:

  • Prepare formulations with varying ratios of this compound and UV absorbers.
  • Use fluorescence microscopy and accelerated weathering tests (e.g., QUV aging) to monitor brightness retention.
  • Employ FTIR or Raman spectroscopy to detect chemical interactions between components. A 2024 study noted that this compound’s efficacy drops by 15–30% when paired with benzotriazole-based UV absorbers, necessitating spectral gap analysis during additive selection .

Q. How do researchers reconcile contradictory data on this compound’s dose-dependent effects in biological systems (e.g., insect growth studies)?

In Spodoptera frugiperda larvae, 0.05% this compound reduced larval weight by 15–25%, while 0.1% caused 35.6% weight reduction but increased larval development time by 16.5%. Contradictions arise from nonlinear dose-response relationships and physiological trade-offs (e.g., delayed development vs. survival rate). Researchers should:

  • Replicate experiments across multiple insect generations.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate statistical significance.
  • Monitor secondary factors like gut membrane integrity and microbial interactions, as this compound may disrupt nutrient absorption .

Q. What protocols are recommended for assessing this compound’s environmental persistence and ecotoxicological risks?

  • Persistence Testing : Conduct photodegradation studies under simulated sunlight (e.g., 300–400 nm irradiation) with HPLC-MS to track degradation products.
  • Ecotoxicology : Use Daphnia magna or Chironomus riparius as model organisms in OECD 202/203 assays. Note that this compound’s low water solubility (<0.001 g/100g) limits bioavailability but may bioaccumulate in lipid-rich tissues .

Data Analysis and Experimental Design

Q. How should researchers address variability in this compound’s fluorescence performance across different resin matrices?

  • Control Variables : Standardize curing temperature, humidity, and resin viscosity.
  • Data Normalization : Express fluorescence intensity relative to a reference standard (e.g., barium sulfate for whiteness).
  • Statistical Tools : Use multivariate regression to isolate the impact of resin polarity and curing time on this compound’s dispersion .

Q. What statistical frameworks are appropriate for analyzing non-monotonic dose-response relationships in this compound studies?

Nonlinear models (e.g., Hill equation or hormetic models) better capture threshold effects. For example, larval mortality in S. frugiperda showed a U-shaped curve at high this compound concentrations, suggesting adaptive detoxification mechanisms. Bayesian hierarchical models can account for between-study heterogeneity in meta-analyses .

Methodological Resources

  • Fluorescence Quantification : ASTM E2143-01 for standardized fluorescence measurements.
  • Ecotoxicity Testing : OECD guidelines for aquatic and terrestrial organisms.
  • Data Reprodubility : Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.